7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Description
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7, Molecular Formula: C₉H₁₇NO₂) is a spirocyclic amine featuring a 1,4-dioxane ring fused to a cyclohexane moiety, with a methyl group at position 7 and an amine at position 6. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of neuroactive agents and enzyme inhibitors. Its spirocyclic structure enhances conformational rigidity, making it valuable for targeting biomolecules with precise spatial requirements .
Properties
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOORKUEGZDAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclization of Dienones
A 2016 patent (WO2006/19673) describes spirocyclization of 3,3,6,6-tetramethoxycyclohexa-1,4-dione in 1,3-propanediol under acidic conditions (e.g., p-toluenesulfonic acid) at 0°C, yielding 1,5,10,14-tetraoxadispiro[5.2.5.2]hexadeca-7,15-diene. Subsequent hydrolysis with NaHCO₃ generates the ketone in 82.3% yield.
Hydrogenation of Unsaturated Ketones
Unsaturated intermediates like 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one are hydrogenated using 5% Pd/C under 100 bar H₂ in methyl tetrahydrofuran. This method achieves 91% yield of the saturated ketone.
Reductive Amination of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reductive amination is the most direct route to the target amine.
Sodium Triacetoxyborohydride-Mediated Method
A 2011 study (PMC3070488) reports reductive amination of the ketone with methylamine (33% in ethanol) using sodium triacetoxyborohydride (NaBH(OAc)₃) in CH₂Cl₂. The reaction proceeds at room temperature for 18 hours, yielding N-methyl-1,4-dioxaspiro[4.5]decan-8-amine (a secondary amine) in 77% yield after purification. For the primary amine, ammonium acetate replaces methylamine, though yields drop to ~50%.
Hydrogenation of Imine Intermediates
The imine intermediate formed from the ketone and methylamine is hydrogenated using Pd/C (5–10 wt%) in toluene or THF. A 2008 patent (WO2009056233A1) details this approach under 100 bar H₂ at 30°C, achieving 86.7% yield.
Table 1: Comparison of Reductive Amination Methods
| Method | Conditions | Yield | Catalyst/Solvent | Reference |
|---|---|---|---|---|
| NaBH(OAc)₃ | RT, 18h, CH₂Cl₂ | 77% | NaBH(OAc)₃ | |
| Pd/C Hydrogenation | 30°C, 100 bar H₂, toluene | 86.7% | Pd/C (5%) | |
| NH₄OAc/NaBH₃CN | RT, 12h, MeOH | 50% | NaBH₃CN |
Alkylation of Primary Amines
Primary amines like 1,4-dioxaspiro[4.5]decan-7-amine (CAS: 49672-69-7) are methylated to yield the target compound.
Eschweiler-Clarke Reaction
A 2025 patent (US8658827B2) uses formaldehyde (1.1 eq) and formic acid (3 eq) at reflux to methylate the primary amine. This method achieves 70–80% yield but requires careful pH control to avoid over-methylation.
Methyl Iodide Alkylation
Methyl iodide (1.2 eq) reacts with the primary amine in the presence of K₂CO₃ in DMF at 60°C. Yields range from 65–75%, though side products (e.g., quaternary salts) may form.
Optimization Strategies
Solvent Effects
Catalyst Selection
Temperature Control
Hydrogenation at 20–30°C prevents side reactions (e.g., ketal hydrolysis), while reductive amination at RT balances speed and selectivity.
Challenges and Limitations
-
Regioselectivity : Competing reactions at the spiro carbon may form byproducts like 8-methyl-1-oxaspiro[4.5]decan-2-one .
-
Over-Methylation : Excess methylating agents (e.g., CH₂O) produce tertiary amines.
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Ketal Stability : Acidic or high-temperature conditions risk hydrolyzing the 1,4-dioxane ring .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key analogues of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, highlighting substituent variations and their implications:
Physicochemical Properties
- Lipophilicity : The 8-phenyl derivative (LogP ≈ 2.5) exhibits higher lipophilicity than the methylamine parent (LogP ≈ 1.2), impacting membrane permeability .
- Solubility : Hydrochloride salts (e.g., 8-Methyl-·HCl) enhance aqueous solubility, critical for in vivo assays .
- Conformational Rigidity : Spirocyclic cores reduce rotational freedom, improving binding affinity to targets like serotonin transporters .
Key Research Findings
- Stereoelectronic Effects : Electron-donating groups (e.g., -OCH₃ in ) enhance stability under acidic conditions, while electron-withdrawing groups (e.g., -I in ) facilitate further functionalization .
- Structure-Activity Relationships (SAR): Bulky substituents at position 8 (e.g., biphenylpiperazine) improve selectivity for G-protein-coupled receptors over monoamine transporters .
Biological Activity
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including molecular interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. Its molecular formula is , and it features a dioxaspiro framework that is significant in various biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 171.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 702-69-2 |
Research indicates that this compound exhibits several mechanisms of action:
- Serotonin Receptor Agonism : It has been shown to act as an agonist at the 5-HT1A serotonin receptor, which is implicated in mood regulation and anxiety disorders .
- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially through the modulation of reactive oxygen species (ROS) in cellular systems.
- Neuroprotective Effects : Studies suggest neuroprotective effects against oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases.
Study on Serotonin Receptor Activity
A study conducted by Franchini et al. evaluated various derivatives of spiro compounds, including this compound. The findings revealed that this compound has a significant affinity for the 5-HT1A receptor, with a favorable selectivity profile over other serotonin receptor subtypes .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of the compound in an in vitro model of oxidative stress. The results indicated that treatment with this compound led to a reduction in cell death and maintained mitochondrial function under oxidative conditions .
Table 2: Summary of Biological Activities
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Serotonin Agonism | Potent agonist at 5-HT1A receptor | |
| Antioxidant Activity | Reduces ROS levels | |
| Neuroprotection | Protects neuronal cells from damage |
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. The estimated LD50 in animal models ranges from 600 to 1200 mg/kg after oral administration, indicating a moderate safety margin .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, and how can reaction conditions be optimized?
- Methodology: The compound is synthesized via reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine in ethanol or methanol under reflux (60–80°C, 6–12 hours). Yield optimization involves solvent selection (polar aprotic solvents improve reaction rates) and stoichiometric control (1:1.2 molar ratio of ketone to methylamine). Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluent: 5–10% methanol in dichloromethane) to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques:
- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃): δ 3.8–4.1 (m, 4H, dioxane O–CH₂), 2.7–3.0 (m, 1H, N–CH), 1.4–2.1 (m, 10H, spirocyclic CH₂ and CH₃). ¹³C NMR confirms spirocyclic carbon connectivity.
- Mass Spectrometry (MS): ESI-MS m/z 185.27 [M+H]⁺, consistent with the molecular formula C₉H₁₇NO₂ .
Q. What are the standard protocols for assessing purity and stability during storage?
- Purity Analysis: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
- Stability: Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Stability monitored via periodic NMR and TLC over 6 months .
Advanced Research Questions
Q. How can SHELX programs resolve challenges in crystallographic refinement of spirocyclic amine derivatives?
- Challenges: Spirocyclic structures often exhibit disorder in the dioxane ring or methyl groups, complicating electron density maps.
- Solutions: SHELXL refines anisotropic displacement parameters and applies TWIN/BASF commands for handling twinned crystals. SHELXD aids in structure solution via dual-space algorithms for low-resolution data (<1.5 Å). Example refinement statistics: R₁ = 0.045, wR₂ = 0.120 .
Q. What contradictory biological activity data exist for spirocyclic amines, and how can these be reconciled?
- Contradictions: Derivatives show variable IC₅₀ values (e.g., 20 µM cytotoxicity in MCF-7 cells vs. 156.3 µM antioxidant activity in liver homogenates).
- Resolution: Standardize assay conditions (e.g., cell passage number, incubation time) and conduct structure-activity relationship (SAR) studies. For example, adding electron-withdrawing substituents enhances cytotoxicity but reduces antioxidant effects .
Q. How do protecting groups (e.g., Boc) influence the pharmacokinetic properties of this compound derivatives?
- Boc Protection: Increases logP by ~1.5 units (improving membrane permeability) and prolongs plasma half-life (t₁/₂ = 4.2 hours vs. 1.8 hours for unprotected amine). Boc removal in vivo via esterases enables controlled drug release .
Q. What computational methods predict the conformational flexibility of the spirocyclic core?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
